molecular formula C16H12BrClN2S3 B12036477 2-((4-Bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole

2-((4-Bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole

Cat. No.: B12036477
M. Wt: 443.8 g/mol
InChI Key: LLEJJCRFGVZGNL-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole is a disubstituted 1,3,4-thiadiazole derivative featuring a bromobenzyl group at position 2 and a chlorobenzyl group at position 5 of the heterocyclic core. Its molecular formula is C₁₆H₁₁BrClN₃S₂, with an average molecular mass of 440.758 g/mol and a ChemSpider ID of 1112188 . The compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 1,3,4-thiadiazole-2-thiol precursors with halogenated benzyl halides in the presence of a base such as KOH in polar aprotic solvents like DMF .

Properties

Molecular Formula

C16H12BrClN2S3

Molecular Weight

443.8 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H12BrClN2S3/c17-13-5-1-11(2-6-13)9-21-15-19-20-16(23-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

LLEJJCRFGVZGNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole typically involves the reaction of 4-bromobenzyl chloride and 4-chlorobenzyl chloride with a thiadiazole precursor. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkages. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The bromobenzyl and chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

2-((4-Bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the chlorobenzyl group with pyrazine (as in ) introduces aromatic nitrogen atoms, which may alter solubility and hydrogen-bonding capacity.

Antimicrobial Activity

  • Target Compound: While direct data is unavailable, structurally similar compounds with halogenated benzyl groups (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) exhibit notable antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Compound 8q (N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide): Shows potent α-glucosidase inhibition (IC₅₀ = 49.71 µM), outperforming acarbose (38.25 µM) .

Anticancer Activity

  • 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole: Demonstrates moderate cytotoxicity against breast cancer cells (IC₅₀ = 70–170 µM) . The target compound’s bulky substituents may improve binding to cellular targets but could reduce solubility.

Antitubercular Activity

  • 5-((3-Cyano-5-nitrobenzyl)sulfanyl)-1-(4-chlorophenyl)-1H-tetrazole: Exhibits MIC = 2 µM against Mycobacterium tuberculosis, attributed to nitro group electron-withdrawing effects . The target compound lacks nitro groups but may leverage bromo/chloro substituents for similar interactions.

Physicochemical Properties

Property Target Compound 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
Molecular Weight 440.758 g/mol 326.48 g/mol
LogP (Predicted) ~4.2 (highly lipophilic) ~3.1
Hydrogen Bond Acceptors 4 3
Rotatable Bonds 6 5

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity may favor passive diffusion across biological membranes but could limit aqueous solubility .

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